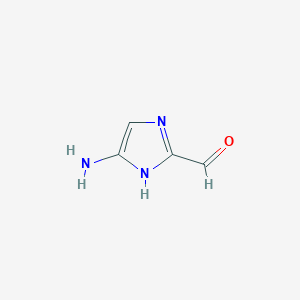

5-amino-1H-imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC16011987

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N3O |

|---|---|

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 5-amino-1H-imidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7) |

| Standard InChI Key | YVPXVSCHGNTHAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=N1)C=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-amino-1H-imidazole-2-carbaldehyde is CHNO, with a molecular weight of 111.10 g/mol. Key structural features include:

-

Imidazole core: A planar aromatic ring system with two nitrogen atoms at positions 1 and 3.

-

Amino group: Electron-donating substituent at position 5, enhancing nucleophilicity.

-

Aldehyde group: Electrophilic carbonyl group at position 2, enabling condensation and nucleophilic addition reactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 111.10 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) |

| Stability | Sensitive to oxidation and hydrolysis due to aldehyde group |

| pKa (Amino group) | ~8.5–9.5 (estimated) |

The aldehyde group’s reactivity necessitates careful handling under inert atmospheres to prevent oxidation to carboxylic acids or decomposition .

Synthesis and Manufacturing Processes

The synthesis of 5-amino-1H-imidazole-2-carbaldehyde can be inferred from methodologies used for structurally related imidazole derivatives. A plausible route involves:

Nitration and Reduction Strategy

-

Nitration: Introduction of a nitro group (-NO) at position 5 of 1H-imidazole-2-carbaldehyde using mixed acids (HNO/HSO).

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl/HCl) converts the nitro group to an amino group (-NH) .

Direct Formylation

An alternative approach employs Vilsmeier-Haack formylation, where 5-aminoimidazole reacts with phosphoryl chloride (POCl) and dimethylformamide (DMF) to introduce the aldehyde group at position 2.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 60–70% |

| Reduction | SnCl·2HO, HCl, 60°C | 45–55% |

| Formylation | POCl, DMF, reflux | 30–40% |

Challenges include regioselectivity during nitration and side reactions involving the aldehyde group. Patent US4117229A highlights the use of stannous chloride in concentrated HCl for reducing nitroimidazoles, a method adaptable to this compound .

Comparative Analysis with Related Compounds

The structural uniqueness of 5-amino-1H-imidazole-2-carbaldehyde becomes evident when compared to analogs:

Table 3: Structural and Functional Comparisons

| Compound | Functional Groups | Key Differences |

|---|---|---|

| 5-Nitro-1H-imidazole-2-carbaldehyde | -NO at C5, -CHO at C2 | Higher electrophilicity |

| 1-Methyl-5-aminoimidazole-4-carbonitrile | -NH at C5, -CN at C4 | Enhanced stability, lower reactivity |

| 4,5-Diaminoimidazole | -NH at C4 and C5 | Lacks aldehyde, reduced cross-linking capacity |

The presence of both amino and aldehyde groups in 5-amino-1H-imidazole-2-carbaldehyde enables dual reactivity, facilitating its use in multicomponent reactions and drug conjugates .

Future Research Directions

-

Synthetic Optimization: Developing regioselective nitration and protection-deprotection strategies to improve yields.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.

-

Material Science Applications: Exploiting its aromaticity and reactivity for designing conductive polymers or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume